molecular formula C10H12O B101757 (3-Methoxy-1-propenyl)benzene CAS No. 16277-67-1

(3-Methoxy-1-propenyl)benzene

Cat. No. B101757
CAS RN: 16277-67-1
M. Wt: 148.2 g/mol
InChI Key: XOURNDFHPYLQDJ-VMPITWQZSA-N
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Description

(3-Methoxy-1-propenyl)benzene, also known as isoeugenol, is an organic compound that belongs to the phenylpropene class of chemicals. It is commonly found in various plants such as basil, nutmeg, and clove. Isoeugenol has been widely studied for its potential applications in various fields, including pharmaceuticals, food, and cosmetics.

Mechanism Of Action

The mechanism of action of (3-Methoxy-1-propenyl)benzene is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Isoeugenol has been shown to inhibit the activation of these pathways, leading to reduced inflammation and oxidative stress.

Biochemical And Physiological Effects

Isoeugenol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Isoeugenol has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages And Limitations For Lab Experiments

Isoeugenol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily stored. However, (3-Methoxy-1-propenyl)benzene has some limitations in laboratory experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. It also has a strong odor, which can be unpleasant and may interfere with some experiments.

Future Directions

There are several future directions for the study of (3-Methoxy-1-propenyl)benzene. One potential area of research is the development of (3-Methoxy-1-propenyl)benzene-based drugs for the treatment of various inflammatory diseases. Another area of research is the investigation of the potential anticancer properties of (3-Methoxy-1-propenyl)benzene. It has been shown to inhibit the growth of various cancer cell lines, making it a potential therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (3-Methoxy-1-propenyl)benzene and its potential therapeutic applications.

Synthesis Methods

Isoeugenol can be synthesized through several methods, including the reaction of eugenol with potassium hydroxide or sodium hydroxide, and the reaction of eugenol with acetic anhydride or acetyl chloride. The most common method of synthesis is the reaction of eugenol with potassium hydroxide, which yields (3-Methoxy-1-propenyl)benzene and water.

Scientific Research Applications

Isoeugenol has been studied extensively for its potential therapeutic properties. It has been found to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Isoeugenol has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to reduce inflammation and oxidative stress in animal models, making it a potential therapeutic agent for various inflammatory diseases.

properties

CAS RN

16277-67-1

Product Name

(3-Methoxy-1-propenyl)benzene

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

IUPAC Name

[(E)-3-methoxyprop-1-enyl]benzene

InChI

InChI=1S/C10H12O/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3/b8-5+

InChI Key

XOURNDFHPYLQDJ-VMPITWQZSA-N

Isomeric SMILES

COC/C=C/C1=CC=CC=C1

SMILES

COCC=CC1=CC=CC=C1

Canonical SMILES

COCC=CC1=CC=CC=C1

Other CAS RN

16277-67-1

Origin of Product

United States

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